molecular formula C34H27BrO9 B7840436 [3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate

[3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate

Cat. No. B7840436
M. Wt: 659.5 g/mol
InChI Key: WISFGQOOKBVKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate is a useful research compound. Its molecular formula is C34H27BrO9 and its molecular weight is 659.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for [3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate involves the protection of the hydroxyl groups on the oxane ring, bromination of the protected oxane ring, and esterification of the resulting brominated oxane ring with benzoic acid.

Starting Materials
2,3,4-Tri-O-benzoyl-D-xylopyranose, Bromine, Benzoic acid, Dimethylformamide, Triethylamine, Dichloromethane, Sodium bicarbonate, Wate

Reaction
Protection of the hydroxyl groups on the oxane ring using 2,3,4-Tri-O-benzoyl-D-xylopyranose in the presence of dimethylformamide and triethylamine, Bromination of the protected oxane ring using bromine in the presence of dichloromethane, Deprotection of the benzoyl groups using sodium bicarbonate in water, Esterification of the resulting brominated oxane ring with benzoic acid using dimethylformamide and triethylamine

properties

IUPAC Name

(3,4,5-tribenzoyloxy-6-bromooxan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISFGQOOKBVKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27BrO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate

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